(8-METHYL-2-PHENYL-4-QUINOLYL)(MORPHOLINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-METHYL-2-PHENYL-4-QUINOLYL)(MORPHOLINO)METHANONE is a useful research compound. Its molecular formula is C21H20N2O2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline is 332.152477885 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation for Dopaminergic Activity
Studies on the synthesis and pharmacological evaluation of tetrahydroisoquinoline derivatives, including compounds structurally related to 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, have demonstrated their potential in inhibiting dopamine uptake and/or possessing dopaminomimetic properties. This research indicates the significance of specific substituents attached to the isoquinoline skeleton, such as ureido, (alkoxycarbonyl)amino, or [(alkylamino)acyl]amino groups, for marked antidepressant action. This showcases the compound's relevance in the development of novel antidepressants and dopaminergic agents (Zára-Kaczián et al., 1986).
Chemosensors for Metal Ions
Research into the design and synthesis of functionalized tetrahydroquinolines, akin to 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, has led to the development of novel chemosensors for the selective recognition of Pd2+ ions. These chemosensors operate with fluorescence turn-off performances, highlighting the compound's utility in environmental monitoring and the detection of toxic metal ions (Shally et al., 2020).
Donor−Acceptor Conjugated Polymers
Alternating donor−acceptor conjugated copolymers and oligomers incorporating quinoline units, related to 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, have been synthesized and investigated for their photophysical properties. These studies contribute to the understanding of charge transfer mechanisms within these materials, which are crucial for applications in organic electronics and photonics (Jenekhe et al., 2001).
Thermochromic Properties
The unusual synthesis and thermochromic properties of novel sterically hindered cyclohexadienes, through reactions involving morpholino substituents, underscore the potential of 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline in creating materials with temperature-sensitive color changes. These findings open avenues for developing smart materials with applications in sensors and display technologies (Komissarov et al., 1991).
Antitumor Activity
Research on pentacyclic acridinium salts, with structural similarities to 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, has revealed their potential in destabilizing telomeric integrity and inhibiting telomerase activity. These compounds are evaluated for their antitumor properties, highlighting the molecule's relevance in cancer therapy and the development of novel chemotherapeutic agents (Cookson et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-6-5-9-17-18(21(24)23-10-12-25-13-11-23)14-19(22-20(15)17)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMFVLVKVBTNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.